molecular formula C12H16ClNO2 B5760939 4-[2-(4-chlorophenoxy)ethyl]morpholine

4-[2-(4-chlorophenoxy)ethyl]morpholine

Cat. No.: B5760939
M. Wt: 241.71 g/mol
InChI Key: FLLBKNVHCDOVQG-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenoxy)ethyl]morpholine is a morpholine derivative featuring a chlorophenoxyethyl side chain. Morpholine derivatives are widely studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities .

Properties

IUPAC Name

4-[2-(4-chlorophenoxy)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLBKNVHCDOVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324342
Record name 4-[2-(4-chlorophenoxy)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197953
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

91802-95-8
Record name 4-[2-(4-chlorophenoxy)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-chlorophenoxy)ethyl]morpholine typically involves the reaction of morpholine with 4-chlorophenoxyethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Morpholine+4-chlorophenoxyethyl chlorideThis compound+HCl\text{Morpholine} + \text{4-chlorophenoxyethyl chloride} \rightarrow \text{this compound} + \text{HCl} Morpholine+4-chlorophenoxyethyl chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-chlorophenoxy)ethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

4-[2-(4-chlorophenoxy)ethyl]morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(4-chlorophenoxy)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 4-[2-(4-chlorophenoxy)ethyl]morpholine and its analogs:

Compound Name Molecular Formula Molecular Weight cLog P Key Structural Features Biological Relevance Reference
This compound C₁₂H₁₆ClNO₂ 257.72 ~3.2–4.2* Chlorophenoxyethyl-morpholine Anticancer (inferred from analogs)
4-[2-(4-Bromophenoxy)ethyl]morpholine C₁₂H₁₆BrNO₂ 286.16 ~4.3 Bromine substitution (higher lipophilicity) Noted in CAS registry
4-[2-(4-Nitrophenoxy)ethyl]morpholine C₁₂H₁₆N₂O₄ 252.27 ~1.5 Nitro group (electron-withdrawing) Potential enzyme inhibition
4-[4-(4-Chlorophenyl)thiazol-2-yl]morpholine C₁₃H₁₃ClN₂OS 296.77 ~3.8 Thiazole ring substitution Antifungal/antimicrobial activity
4-((2-(p-[(E)-2-(Tetramethylnaphthyl)propenyl]phenoxy)ethyl))-morpholine C₂₉H₃₄ClNO₂ 464.04 ~5.0 Extended aromatic system (arotinoid) Potent antitumor activity, low toxicity

*Estimated from analogs in and .

Key Observations:

  • Halogen Substitution: Bromine (in 4-[2-(4-bromophenoxy)ethyl]morpholine) increases molecular weight and lipophilicity (cLog P ~4.3) compared to the chloro analog (cLog P ~3.2–4.2) . Higher lipophilicity may enhance blood-brain barrier penetration but could also increase toxicity .
  • Heterocyclic Modifications: Thiazole-containing analogs (e.g., 4-[4-(4-chlorophenyl)thiazol-2-yl]morpholine) introduce additional hydrogen-bonding sites, which may improve target specificity .
Anticancer Activity
  • 4-((2-(p-[(E)-2-(Tetramethylnaphthyl)propenyl]phenoxy)ethyl))-morpholine: This arotinoid derivative demonstrated potent antitumor activity in rat mammary cancer models, reducing tumor burden by 70–90% at 0.35 mmol/kg/day. Notably, it showed lower bone toxicity compared to retinoic acids .
  • Chlorophenoxyethyl-morpholine Derivatives: Compounds with para-chlorophenyl groups (cLog P ~4.2) exhibited higher TNF-α inhibitory potency than those with naphthyloxy groups (cLog P ~3.2), suggesting a balance between lipophilicity and activity .
Enzyme Inhibition
  • Thiazole-Morpholine Hybrids : 4-[4-(4-Chlorophenyl)thiazol-2-yl]morpholine and related compounds are explored as CYP121A1 inhibitors, targeting Mycobacterium tuberculosis .

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